XIAP degrader-1 -

XIAP degrader-1

Catalog Number: EVT-10961741
CAS Number:
Molecular Formula: C34H45N5O4
Molecular Weight: 587.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The development of XIAP degrader-1 stems from research focused on small-molecule inhibitors that can selectively target and degrade XIAP rather than merely inhibiting its function. This compound belongs to a class of drugs known as IAP (inhibitor of apoptosis protein) antagonists, specifically designed to promote apoptosis in cancer cells by eliminating XIAP's protective effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of XIAP degrader-1 typically involves several steps, including:

  1. Designing the Molecular Structure: The initial step often utilizes computational modeling to identify potential binding sites on the XIAP protein.
  2. Chemical Synthesis: Following the design phase, various synthetic routes are employed to construct the compound. This may involve standard organic synthesis techniques such as:
    • Coupling Reactions: To form peptide bonds or link functional groups.
    • Purification Techniques: Such as high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products.
  3. Characterization: The synthesized compound is characterized using spectroscopic methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of XIAP degrader-1 is designed to interact specifically with the BIR3 domain of XIAP, facilitating its ubiquitination and subsequent degradation via the ubiquitin-proteasome pathway. Key structural features include:

  • Binding Motifs: The presence of specific amino acid sequences that mimic natural IAP antagonists.
  • Functional Groups: Modifications that enhance solubility and bioavailability.

Data regarding its molecular weight, solubility, and stability under physiological conditions are critical for assessing its potential as a therapeutic agent.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving XIAP degrader-1 is its interaction with XIAP, leading to:

  1. Ubiquitination: The compound promotes the attachment of ubiquitin molecules to XIAP, marking it for degradation.
  2. Proteasomal Degradation: Once ubiquitinated, XIAP is recognized by the proteasome, where it is degraded into smaller peptides.

This mechanism not only reduces the levels of XIAP but also enhances apoptotic signaling pathways in cancer cells.

Mechanism of Action

Process and Data

The mechanism of action for XIAP degrader-1 involves several key steps:

  1. Binding to XIAP: The compound binds specifically to the BIR3 domain of XIAP.
  2. Induction of Ubiquitination: This binding facilitates the recruitment of E3 ligases that catalyze the ubiquitination process.
  3. Degradation via Proteasome: The ubiquitinated XIAP is then directed to the proteasome for degradation, leading to an increase in active caspases and promoting apoptosis.

Data supporting this mechanism includes cell viability assays demonstrating increased apoptosis in cancer cell lines treated with XIAP degrader-1 compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

XIAP degrader-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400-600 Da, depending on specific modifications.
  • Solubility: Soluble in DMSO and other organic solvents; limited solubility in water.
  • Stability: Stable under physiological pH but may require protection from light and moisture during storage.

These properties are essential for formulating effective dosage forms for clinical use.

Applications

Scientific Uses

XIAP degrader-1 has significant applications in cancer research and therapy:

  • Cancer Treatment: It is primarily investigated for treating cancers that exhibit high levels of XIAP, such as neuroblastoma and other malignancies resistant to conventional therapies.
  • Research Tool: The compound serves as a valuable tool for studying apoptotic pathways and the role of IAPs in cancer biology.
  • Combination Therapies: Research indicates that combining XIAP degrader-1 with standard chemotherapeutic agents may enhance their efficacy by overcoming resistance mechanisms linked to XIAP expression.
Molecular Mechanisms of XIAP Degradation

Chemical Identity and Structure

XIAP degrader-1 (CAS 2803617-91-4) is a synthetic small molecule with the molecular formula C₃₄H₄₅N₅O₄ and a molecular weight of 587.75 g/mol. It features a chiral primary amine tethered to a complex hydrophobic scaffold, as confirmed by its stereospecific Smiles notation: CNC@HC. The compound’s structure includes a polycyclic aromatic system and an extended alkyl chain, which are critical for membrane permeability and target engagement. It exists as an off-white to light yellow solid with high solubility in dimethyl sulfoxide (170.14 mM) but limited stability in aqueous buffers [1].

Table 1: Chemical and Physical Properties of XIAP Degrader-1

PropertySpecification
Molecular FormulaC₃₄H₄₅N₅O₄
Molecular Weight587.75 g/mol
CAS Number2803617-91-4
AppearanceOff-white to light yellow solid
Solubility in DMSO100 mg/mL (170.14 mM)
Storage Conditions-80°C (6 months); -20°C (1 month)

Mechanism of Action

XIAP degrader-1 specifically induces proteasomal degradation of X-linked inhibitor of apoptosis protein (XIAP) by exploiting the ubiquitin-proteasome system. The molecule functions as a bifunctional agent: Its primary amine moiety binds the BIR2 domain of XIAP, while its hydrophobic region recruits the E3 ubiquitin ligase machinery. This dual binding facilitates the formation of a ternary complex (XIAP degrader-1‒XIAP‒E3 ligase), enabling the transfer of ubiquitin molecules to lysine residues on XIAP. Polyubiquitinated XIAP is subsequently recognized and degraded by the 26S proteasome [1] [6].

Key mechanistic steps include:

  • Target Binding: The primary amine group anchors to the BIR2 domain, which normally mediates XIAP’s interaction with caspases-3/7 and receptor-interacting protein 2 (RIP2) [2] [5].
  • E3 Ligase Recruitment: The compound’s aromatic scaffold engages E3 ligases (e.g., Siah-1 or cIAP1), triggering ubiquitin transfer [3] [8].
  • Ubiquitination: Up to four ubiquitin molecules are conjugated to XIAP via K48-linked chains, marking it for proteasomal destruction [5] [6].

Table 2: Key Components of the Ubiquitin-Proteasome Pathway in XIAP Degradation

ComponentRole in XIAP Degradation
E1 Ubiquitin-Activating EnzymeActivates ubiquitin in an ATP-dependent manner
E2 Ubiquitin-Conjugating EnzymeTransfers ubiquitin to E3 ligase-substrate complex
E3 Ubiquitin Ligase (e.g., Siah-1)Recognizes XIAP degrader-1‒XIAP complex and catalyzes ubiquitination
26S ProteasomeDegrades polyubiquitinated XIAP

Structure-Activity Relationship

The primary amine in XIAP degrader-1 is indispensable for BIR2 domain engagement. Methylation of this amine abolishes XIAP binding, confirming its role as a pharmacophore. Modifications to the alkyl linker (e.g., shortening or branching) reduce degradation efficacy by impairing E3 ligase recruitment. Conversely, the aromatic regions tolerate limited substitutions without loss of activity, suggesting flexibility in scaffold optimization [1] [6].

Physiological Relevance

XIAP degradation via this compound mirrors endogenous regulatory pathways. For example, the mitochondrial protein ARTS (Apoptosis-Related protein in the TGF-β Signaling pathway) naturally promotes XIAP ubiquitination by bridging it to the E3 ligase Siah-1. Similarly, the compound’s mechanism recapitulates the action of "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs), which use IAP antagonists to induce cIAP1/XIAP autoubiquitination [3] [6] [8].

Comparative Degradation Technologies

XIAP degrader-1 differs fundamentally from other targeted degradation platforms:

  • PROTACs: Require explicit ligands for both target and E3 ligase (e.g., VHL or CRBN), whereas XIAP degrader-1 uses a unified structure for both functions [6].
  • SNIPERs: Often degrade cIAP1 via autoubiquitination but require ternary complexes for XIAP degradation. XIAP degrader-1 directly enforces this complex formation [6].
  • Natural Inducers: Timosaponin AIII and ARTS upregulate XIAP degradation via autophagy or ubiquitination, respectively, but lack the specificity of synthetic degraders [4] [8].

Table 3: Comparison of XIAP-Targeted Degradation Technologies

TechnologyMechanismKey Advantage
XIAP Degrader-1Bifunctional small molecule inducing ternary complexUnified structure; no peptide backbone
SNIPERsChimeric molecule with IAP antagonist + target ligandDegrades both IAPs and target proteins
Endogenous ARTS/Siah-1Natural E3 ligase recruitmentPhysiologically relevant but inefficient
Autophagy Inducers (e.g., Timosaponin AIII)Lysosomal degradation via ubiquitin-dependent autophagyNon-proteasomal pathway

Research Applications

XIAP degrader-1 is exclusively used for in vitro research to:

  • Study XIAP’s roles in apoptosis, inflammation, and ubiquitination [1] [2].
  • Validate XIAP as a therapeutic target in cancer and inflammatory bowel disease [2] [5].
  • Probe the structural determinants of BIR2-domain interactions [1] [6].

Its controlled substance status restricts commercial availability to research entities [1].

Properties

Product Name

XIAP degrader-1

IUPAC Name

(2S)-N-[(3S,4S)-5-(8-aminooctanoyl)-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]-2-(methylamino)propanamide

Molecular Formula

C34H45N5O4

Molecular Weight

587.8 g/mol

InChI

InChI=1S/C34H45N5O4/c1-23(36-3)33(41)37-32-24(2)39(31(40)18-8-6-5-7-13-21-35)29-17-12-11-16-28(29)38(34(32)42)22-27-26-15-10-9-14-25(26)19-20-30(27)43-4/h9-12,14-17,19-20,23-24,32,36H,5-8,13,18,21-22,35H2,1-4H3,(H,37,41)/t23-,24-,32-/m0/s1

InChI Key

MCVQOARFDZLCRN-TWVHRYOLSA-N

Canonical SMILES

CC1C(C(=O)N(C2=CC=CC=C2N1C(=O)CCCCCCCN)CC3=C(C=CC4=CC=CC=C43)OC)NC(=O)C(C)NC

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N(C2=CC=CC=C2N1C(=O)CCCCCCCN)CC3=C(C=CC4=CC=CC=C43)OC)NC(=O)[C@H](C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.